Telomerase Inhibitory Activity: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (Compound 6o) vs. Positive Control Ethidium Bromide
In a direct head-to-head telomerase inhibition assay, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (designated compound 6o in the study) exhibited an IC₅₀ of 2.3 ± 0.07 μM against telomerase, which was comparable to the positive control ethidium bromide [1]. Among the series of 2-chloropyridine derivatives bearing 1,3,4-oxadiazole moieties evaluated, compound 6o demonstrated the most potent telomerase inhibitory activity alongside its antiproliferative effects against gastric cancer SGC-7901 cells [1]. Molecular docking simulations positioned compound 6o into the active site of telomerase (PDB: 3DU6), revealing a probable binding model that supports its mechanism-based activity [1].
| Evidence Dimension | Telomerase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.3 ± 0.07 μM (compound 6o, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine) |
| Comparator Or Baseline | Ethidium bromide (positive control) |
| Quantified Difference | Comparable potency (within same order of magnitude) |
| Conditions | In vitro telomerase inhibition assay; molecular docking against telomerase crystal structure (PDB: 3DU6) |
Why This Matters
This provides quantitative validation that this specific regioisomer achieves telomerase inhibition potency comparable to a validated positive control, justifying its selection over uncharacterized oxadiazole-pyridine analogs for telomerase-targeted antitumor discovery programs.
- [1] Zheng QZ, Zhang XM, Xu Y, Cheng K, Jiao QC, Zhu HL. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorg Med Chem. 2010;18(22):7836-7841. View Source
